Ac-KQLR-AFC Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

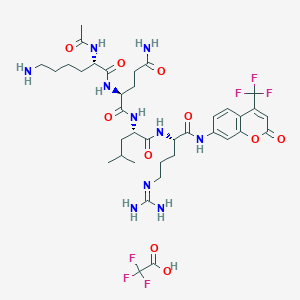

Ac-KQLR-AFC Trifluoroacetate is a synthetic compound . It is the optimal substrate for human hepsin, a membrane-anchored serine protease that is overexpressed in ovarian and prostate cancer and in renal cell carcinoma . This makes it a potential prognostic marker for these types of cancers .

Physical And Chemical Properties Analysis

The molecular weight of Ac-KQLR-AFC Trifluoroacetate is 796.85 . It is excited at 395-400 nm and emits at 495-505 nm . The compound is stored at temperatures below -15°C .Applications De Recherche Scientifique

Alkaline Fuel Cell (AFC) Technology

Ac-KQLR-AFC Trifluoroacetate has significant applications in the field of Alkaline Fuel Cells (AFCs). Research indicates that AFCs, which contain KOH(aq) electrolyte, can use non-Pt catalysts and promise lower costs. A fundamental issue with AFCs is the reaction of KOH(aq) electrolyte with CO2, forming carbonate species that reduce performance and lifespan. However, recent studies have shown that using an aqueous-electrolyte-free alkaline anion-exchange membrane (AAEM) pre-exchanged to the CO3 form can decrease the carbonate content when operated in H2/air and methanol/air fuel cells, thus preventing carbonate performance losses (Adams et al., 2008). Another study reviewed the state of AFC technology, including its high power densities and long lifetimes in certain applications, as well as issues like CO2 sensitivity in the oxidant stream and potential solutions (McLean et al., 2002).

Organic Synthesis

Trifluoroacetic acid (TFA), a component of Ac-KQLR-AFC Trifluoroacetate, has widespread use in organic synthesis as a solvent, catalyst, and reagent. It's involved in numerous chemical transformations, such as rearrangements, deprotections, oxidations, reductions, and trifluoromethylations. A review of TFA's applications in synthetic organic chemistry highlights its diverse uses and importance as a strong acid, water miscible, and low boiling point reagent (López & Salazar, 2013).

Chromatography

Trifluoroacetic acid is also effective as an ion-pair reagent in the separation of small ionizable compounds by reversed-phase liquid chromatography (RPLC). It's used not only as a pH stabilizer in the mobile phase but also as an ion-pair reagent to control both retention and selectivity in the separation of small ionizable solutes (Cai & Li, 1999).

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51F3N10O8.C2HF3O2/c1-18(2)15-26(48-32(54)25(11-12-28(40)50)47-31(53)23(44-19(3)49)7-4-5-13-39)33(55)46-24(8-6-14-43-34(41)42)30(52)45-20-9-10-21-22(35(36,37)38)17-29(51)56-27(21)16-20;3-2(4,5)1(6)7/h9-10,16-18,23-26H,4-8,11-15,39H2,1-3H3,(H2,40,50)(H,44,49)(H,45,52)(H,46,55)(H,47,53)(H,48,54)(H4,41,42,43);(H,6,7)/t23-,24-,25-,26-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRDNSZJOFGFHU-KRZJFFIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52F6N10O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

910.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-KQLR-AFC Trifluoroacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride](/img/structure/B1384545.png)

![3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384547.png)

![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime](/img/structure/B1384554.png)

![4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B1384557.png)

![6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384558.png)

![1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1384559.png)

![6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384562.png)

![1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384563.png)

![1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine](/img/structure/B1384564.png)